Mazipredone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

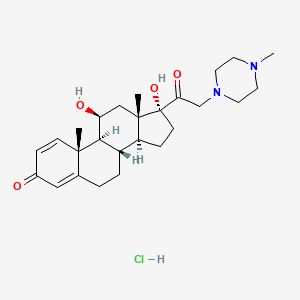

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

60-39-9 |

|---|---|

Molecular Formula |

C26H39ClN2O4 |

Molecular Weight |

479 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride |

InChI |

InChI=1S/C26H38N2O4.ClH/c1-24-8-6-18(29)14-17(24)4-5-19-20-7-9-26(32,25(20,2)15-21(30)23(19)24)22(31)16-28-12-10-27(3)11-13-28;/h6,8,14,19-21,23,30,32H,4-5,7,9-13,15-16H2,1-3H3;1H/t19-,20-,21-,23+,24-,25-,26-;/m0./s1 |

InChI Key |

OHMBNBZVSGNWEE-HEBJBRBZSA-N |

SMILES |

CC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O.Cl |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=C[C@]35C)O.Cl |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O.Cl |

Other CAS No. |

60-39-9 |

Pictograms |

Health Hazard |

Synonyms |

11beta,17-dihydroxy-21-(4-methyl-1-piperazinyl)pregna-1,4- diene-3,20-dione deoxymethyl-piperazinyl prednisolone depersolone Mazipredone mazipredone hydrochloride methylpiperazinyl deoxyprednisolone |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements of Mazipredone Hydrochloride

Classical Synthetic Routes and Methodological Reviews

The classical synthesis of Mazipredone (B1676231) hydrochloride originates from prednisolone (B192156). The primary transformation involves the esterification or nucleophilic substitution at the C-21 hydroxyl group of the prednisolone molecule. A common route involves converting the C-21 hydroxyl group into a more reactive leaving group, such as a mesylate or tosylate, or a halide.

A general, established pathway proceeds as follows:

Activation of the C-21 Hydroxyl Group: Prednisolone is treated with a sulfonyl chloride, like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., pyridine (B92270) or triethylamine). This step forms a reactive C-21 mesylate or tosylate intermediate.

Nucleophilic Substitution: The activated intermediate is then subjected to a nucleophilic substitution reaction with N-methylpiperazine. The nitrogen atom of the N-methylpiperazine acts as the nucleophile, displacing the leaving group at the C-21 position.

Salt Formation: The resulting Mazipredone free base is then treated with hydrochloric acid (HCl) in a suitable solvent, such as ethanol (B145695) or isopropanol, to precipitate the hydrochloride salt, which often improves the compound's stability and solubility.

Methodological reviews specific to Mazipredone hydrochloride are not prevalent in scientific literature. However, reviews on the synthesis of corticosteroid esters and nitrogen-containing derivatives provide the foundational chemistry applicable to this transformation. These reviews highlight the importance of controlling reaction conditions to avoid side reactions, such as elimination or reactions at other functional groups within the steroid nucleus.

Novel Approaches in this compound Synthesis

While specific literature on novel synthetic approaches for this compound is sparse, advancements in general steroid chemistry suggest potential avenues for optimization.

The synthesis of Mazipredone from prednisolone does not typically involve the creation or alteration of the chiral centers within the steroid's core structure. Prednisolone itself is a stereochemically complex molecule, and its use as a starting material circumvents the need for a de novo stereoselective synthesis of the entire steroid skeleton. The key synthetic step, the substitution at C-21, occurs at a prochiral center but does not create a new stereocenter in the final product. Therefore, the focus of stereoselectivity in this context would be on preserving the existing stereochemistry of the prednisolone precursor.

The application of green chemistry principles to the synthesis of this compound is a theoretical consideration in the absence of specific published research. Key areas for potential improvement over classical routes could include:

Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) like pyridine or chlorinated solvents with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or ionic liquids.

Catalytic Efficiency: Developing more efficient, non-stoichiometric catalytic methods for the activation of the C-21 hydroxyl group to minimize waste.

Atom Economy: Optimizing the reaction to ensure that a maximal number of atoms from the reactants are incorporated into the final product, thereby reducing by-products.

Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption.

Precursor Chemistry and Intermediate Reactions

The chemistry of this compound synthesis is centered on the reactivity of the prednisolone precursor.

Prednisolone is the primary precursor for Mazipredone synthesis. Its structure contains multiple functional groups, but the C-21 primary hydroxyl group is the most accessible and reactive site for the necessary modification. To enhance the efficiency of the key substitution step, prednisolone is often converted into an intermediate with a better leaving group at the C-21 position.

| Precursor/Intermediate | Role in Synthesis |

| Prednisolone | The foundational steroid scaffold providing the core structure. |

| Prednisolone-21-mesylate | An activated intermediate where the hydroxyl group is converted to a mesylate, a good leaving group for nucleophilic substitution. |

| Prednisolone-21-tosylate | An alternative activated intermediate with a tosylate leaving group. |

| 21-chloroprednisolone | An intermediate formed by reacting prednisolone with a chlorinating agent, providing a halide leaving group. |

These intermediates are crucial as the direct displacement of the hydroxyl group is not feasible under mild conditions.

The choice of catalysts and reagents is critical for maximizing the yield and purity of this compound.

Bases: In the activation step, non-nucleophilic bases like triethylamine (B128534) or diisopropylethylamine (DIPEA) are used to scavenge the acid by-product (e.g., HCl from MsCl) without competing in the substitution reaction. Pyridine can act as both a base and a catalyst.

Phase-Transfer Catalysts: In heterogeneous reaction mixtures, phase-transfer catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) can be employed to facilitate the reaction between the steroid (often in an organic phase) and the nucleophile (which may have higher solubility in an aqueous or different organic phase). This can improve reaction rates and yields.

The purity of the final product is highly dependent on the complete conversion of the starting material and the effective removal of by-products and unreacted reagents through crystallization and washing of the final hydrochloride salt.

Synthesis of this compound Analogs and Derivatives for Research

The synthesis of this compound and its analogs primarily revolves around the modification of the prednisolone scaffold. The industrial synthesis of mazipredone itself provides a foundational methodology for creating derivatives. This process begins with prednisolone and involves a regioselective mesylation of the C21 hydroxyl group. This is followed by a nucleophilic displacement reaction with 4-methylpiperazine, which introduces the characteristic tertiary amine moiety at the C21 position. Finally, the formation of the hydrochloride salt enhances its aqueous solubility. vulcanchem.com

The design of novel steroidal analogs of mazipredone is guided by established structure-activity relationships of corticosteroids. The primary goal is often to enhance anti-inflammatory potency while minimizing mineralocorticoid side effects. Key design principles include:

Modification of the C21 Side Chain: The C21 position is a primary target for modification. The introduction of various heterocyclic moieties in place of the 4-methylpiperazinyl group is a common strategy. The nature of the heterocyclic ring can influence the compound's polarity, receptor binding affinity, and pharmacokinetic properties. researchgate.net The synthesis of C21-amino steroids from their 21-hydroxy counterparts is a fundamental approach in creating these analogs. nih.gov

Alterations at the C17 Position: The 17α-hydroxyl group and the C17β-ketone side chain are crucial for glucocorticoid activity. Modifications at this position, such as esterification or the introduction of different functional groups, can significantly impact the biological activity of the resulting analog. acs.org

Modifications of the Steroid Nucleus: Changes to the core steroid structure, such as the introduction of a double bond at the C1-C2 position (as seen in prednisolone compared to hydrocortisone), are known to enhance anti-inflammatory activity. semanticscholar.org Further modifications, like the introduction of fluorine at the 9α-position or a methyl group at the 6α- or 16α/β-position, can also modulate potency and metabolic stability. acs.org The synthesis of steroids with fused heterocyclic rings, such as pyrimidines, pyrazoles, or thiazoles, onto the steroid skeleton is another avenue for creating novel analogs with potentially unique biological profiles. researchgate.net

Table 1: Key Structural Modifications and Their Rationale in Steroid Analog Design

| Modification Site | Structural Change | Rationale |

| C21 | Introduction of various heterocyclic amines | Modulate polarity, solubility, and receptor interaction |

| C17 | Esterification of the 17α-hydroxyl group | Enhance lipophilicity and tissue penetration |

| C16 | Introduction of a methyl group (α or β) | Reduce mineralocorticoid activity |

| C9 | Introduction of a fluorine atom (α) | Enhance glucocorticoid and mineralocorticoid activity |

| C6 | Introduction of a methyl group (α) | Increase anti-inflammatory potency |

| C1-C2 | Introduction of a double bond | Increase anti-inflammatory potency |

The synthesis of mazipredone analogs involves a variety of functional group modification strategies, primarily targeting the hydroxyl groups of the parent steroid.

A key intermediate in the synthesis of mazipredone and its analogs is a 21-halo- or 21-sulfonyloxy- derivative of prednisolone. For instance, 21-bromoprednisolone or 21-mesyloxyprednisolone can be readily prepared from prednisolone. These intermediates then serve as electrophiles for nucleophilic substitution reactions with a wide range of amines and other nucleophiles to generate a library of C21-substituted analogs. google.com

For example, the synthesis of a pyridinyl-piperazinyl analog involves stirring 17α-Hydroxy-21-iodopregna-4,9(11)-diene-3,20-dione with 1-(2-pyridinyl)piperazine in the presence of a base like potassium carbonate. prepchem.com This general strategy can be adapted to introduce various heterocyclic systems at the C21 position.

Furthermore, the synthesis of steroidal fused bicyclic pyrimidines has been explored. researchgate.net These complex modifications often require multi-step synthetic sequences, starting from a suitable steroid precursor. The introduction of heterocyclic rings can lead to compounds with altered geometries and electronic properties, potentially resulting in novel biological activities.

Table 2: Common Reagents in the Synthesis of Mazipredone Analogs

| Reagent | Purpose |

| Methanesulfonyl chloride (MsCl) | Conversion of C21-OH to a good leaving group (mesylate) |

| p-Toluenesulfonyl chloride (TsCl) | Conversion of C21-OH to a good leaving group (tosylate) |

| N-Bromosuccinimide (NBS) / N-Iodosuccinimide (NIS) | Halogenation of the C21 position |

| Various heterocyclic amines | Nucleophiles for substitution at C21 |

| Potassium carbonate (K₂CO₃) / Triethylamine (Et₃N) | Base to facilitate nucleophilic substitution |

Degradation Chemistry and Pathway Elucidation of Mazipredone Hydrochloride

Hydrolytic Degradation Studies

Hydrolysis is a primary degradation pathway for many corticosteroids, particularly those with ester or other hydrolyzable functional groups. For mazipredone (B1676231) hydrochloride, which possesses a unique 21-(4-methyl-1-piperazinyl) substituent, hydrolytic degradation has been investigated under both acidic and basic conditions.

Acid-Catalyzed Degradation Mechanisms

In the presence of acid, corticosteroids can undergo various reactions, including dehydration and rearrangements of the side chain. A study on the degradation of mazipredone was conducted in 0.1 M hydrochloric acid at an elevated temperature of 80°C to simulate and accelerate potential degradation pathways. nih.gov While the specific structures of all acid-catalyzed degradants are not fully detailed in publicly available literature, research on related corticosteroids like prednisolone (B192156) suggests that the dihydroxyacetone side chain is a primary site of instability. nih.gov

Common acid-catalyzed degradation pathways for corticosteroids include the Mattox rearrangement, which involves the β-elimination of water from the side chain to form an enol aldehyde. However, the substitution at the C-21 position in mazipredone with a piperazinyl group may alter this typical pathway. The primary degradation in acidic media is likely to involve the hydrolysis of the C21-N bond or other rearrangements facilitated by the acidic environment. A comprehensive study identified fifteen impurities and degradation products of mazipredone under various stress conditions, including acid hydrolysis, using HPLC-MS and HPLC-diode-array UV techniques. nih.gov

Base-Catalyzed Degradation Mechanisms

Base-catalyzed degradation of corticosteroids is often more rapid and extensive than acid-catalyzed degradation. The A-ring with its α,β-unsaturated ketone is particularly susceptible to rearrangement in alkaline conditions. Forced degradation studies of mazipredone were carried out in 0.1 M sodium hydroxide (B78521) at 80°C, revealing its susceptibility to basic hydrolysis. nih.gov

For prednisolone, extensive degradation is observed in alkaline conditions. Given the structural similarities, mazipredone is expected to exhibit significant instability in basic solutions. The degradation pathways likely involve the formation of various rearrangement products originating from the A-ring and potential cleavage of the side chain. The aforementioned study that identified 15 degradation products also encompassed those formed under alkaline stress, highlighting the complexity of the degradation profile in basic media. nih.gov

Oxidative Degradation Studies

The corticosteroid structure contains several sites that are susceptible to oxidation, which can lead to a loss of biological activity.

Identification of Oxidation Products

The comprehensive analysis by Gazdag et al. (1998) identified various oxidative degradation products of mazipredone. nih.gov While a detailed list of these specific products is not available in the abstract, the study confirms that oxidative pathways contribute significantly to the degradation profile of mazipredone. nih.gov

| Degradation Condition | Number of Identified Products | Analytical Techniques | Reference |

| Acid Hydrolysis (0.1 M HCl, 80°C) | Part of 15 total | HPLC-(APCI)-MS, HPLC-diode-array UV | nih.gov |

| Base Hydrolysis (0.1 M NaOH, 80°C) | Part of 15 total | HPLC-(APCI)-MS, HPLC-diode-array UV | nih.gov |

| Oxidative Stress | Part of 15 total | HPLC-(APCI)-MS, HPLC-diode-array UV | nih.gov |

Radical-Initiated Degradation Mechanisms

Oxidative degradation can be initiated by radical species. For corticosteroids, this can lead to a variety of degradation products. The C-11 hydroxyl group and the dihydroxyacetone side chain are known to be susceptible to radical-initiated oxidation. While specific studies on the radical-initiated degradation mechanisms of mazipredone hydrochloride are not extensively documented in public literature, the general principles of corticosteroid degradation suggest that such pathways are plausible.

Photolytic Degradation Investigations

Photostability is an important consideration for pharmaceutical compounds, as exposure to light can induce degradation. Prednisolone, the parent compound of mazipredone, has been shown to degrade upon exposure to light. This degradation can involve the α,β-unsaturated ketone system in the A-ring, which can undergo photochemical reactions.

Although specific photolytic degradation studies on this compound are not widely reported, it is reasonable to infer that it may exhibit photosensitivity similar to other prednisolone derivatives. The presence of the extended chromophore system in the A-ring makes the molecule susceptible to absorbing UV radiation, which could initiate degradation pathways. Further research is needed to fully elucidate the specific photolytic degradation products and mechanisms for this compound.

Identification and Structural Characterization of Degradation Products

Mechanistic Postulation of Degradation Pathways

The chemical stability of Mazipredone, a prednisolone derivative, is influenced by various environmental factors, leading to degradation through several mechanistic pathways. Forced degradation studies, which subject the drug substance to stress conditions more severe than accelerated stability testing, are instrumental in elucidating these pathways. nih.govgsconlinepress.com Key degradation mechanisms for this compound include hydrolysis and oxidation. nih.govslideshare.net

Studies involving the exposure of Mazipredone to 0.1 M hydrochloric acid and 0.1 M sodium hydroxide at elevated temperatures (80°C) have been conducted to investigate its hydrolytic and oxidative degradation routes. nih.govslideshare.net As a steroid with functional groups susceptible to degradation, such as esters and hydroxyl groups, Mazipredone can undergo specific reactions. iajps.com

Hydrolytic Degradation: In aqueous environments, particularly under acidic or basic conditions, the ester linkage in steroid derivatives is a common site for hydrolysis. iajps.com For Mazipredone, this could involve the cleavage of the side chain at the C17 position. The presence of a hydroxyl group at C17 and a carbonyl group at C20 in the pregnane (B1235032) steroid nucleus makes this region susceptible to chemical transformations.

Oxidative Degradation: The Mazipredone molecule contains sites vulnerable to oxidation. iajps.com The dihydroxyacetone side chain and the A-ring with its conjugated double bonds are potential targets for oxidative attack. For instance, drugs with hydroxyl groups directly bonded to an aromatic-like ring system can be susceptible to oxidation. iajps.com The degradation process can be complex, yielding multiple products depending on the specific conditions.

The identification of the resulting degradation products is typically achieved using sophisticated analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), such as HPLC-(APCI)-MS, and diode-array UV detection. nih.govscispace.com These methods allow for the separation and structural characterization of the various compounds formed during degradation. nih.gov

Impurity Profiling Related to Synthesis and Degradation

Impurity profiling, which involves the identification and quantification of impurities in a drug substance, is a critical aspect of pharmaceutical quality control. scispace.com Impurities can be classified as process-related (originating from the manufacturing process) or degradation-related (formed by the chemical breakdown of the drug substance). jcchems.com

Process-Related Impurities

Process-related impurities in this compound can arise from various stages of its multi-step synthesis. scribd.com These impurities may include starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts. scribd.comresearchgate.net

A notable example of a process-related impurity in the synthesis of Mazipredone involves the reaction of a catalyst with an intermediate. scribd.com During the tosylation of the 21-hydroxyl group of a prednisolone intermediate, pyridine (B92270) is sometimes used as a catalyst. This can lead to a side reaction where pyridine reacts with the intermediate to form a quaternary 21-pyridinium derivative, which is then carried through as an impurity. jcchems.com

The control of such impurities is a fundamental part of the manufacturing process to ensure the purity and safety of the final active pharmaceutical ingredient (API). The identification of these impurities often relies on chromatographic methods like HPLC and spectroscopic techniques. nih.gov

Table 1: Potential Process-Related Impurities in this compound This table is illustrative and based on general principles of steroid synthesis and specific examples found in literature.

| Impurity Name/Type | Potential Source in Synthesis |

|---|---|

| Unreacted Prednisolone Intermediate | Incomplete reaction during the addition of the piperazinyl group. |

| Prednisolone-21-pyridinium | Side reaction of the prednisolone-21-tosylate intermediate with pyridine catalyst. jcchems.com |

| Over-reacted By-products | Further reaction of Mazipredone or intermediates. |

| Residual Solvents | Solvents used during synthesis and purification steps. |

Degradation-Related Impurities

Degradation-related impurities are compounds formed when this compound breaks down under the influence of factors like heat, light, moisture, and pH. slideshare.netajpsonline.com These are the products of the degradation pathways discussed previously.

Forced degradation studies are essential for identifying potential degradation products that might form during the product's shelf life. nih.gov In the case of Mazipredone, studies have identified numerous degradation products under hydrolytic and oxidative stress conditions. nih.gov The use of HPLC with mass spectrometry has been crucial for the separation and identification of these compounds. nih.gov While the exact structures of all 15 identified impurities and degradation products are detailed in specialized literature, they generally result from the chemical modification of the steroid core or its side chains. nih.gov

Table 2: Degradation-Related Impurities of this compound This table is based on findings from forced degradation studies.

| Impurity Class | Stress Condition | Analytical Method for Identification | Reference |

|---|---|---|---|

| Hydrolysis Products | Acidic (0.1 M HCl), Basic (0.1 M NaOH) | HPLC-(APCI)-MS, HPLC-diode-array UV | nih.gov |

Advanced Analytical Methodologies for Mazipredone Hydrochloride Research

Chromatographic Techniques for Compound Characterization

Chromatography, particularly liquid chromatography, stands as a cornerstone in pharmaceutical analysis for the separation, identification, and quantification of drug compounds and their impurities. iajps.com Its application in the study of Mazipredone (B1676231) hydrochloride allows for detailed profiling of the substance and its related compounds.

High-Performance Liquid Chromatography (HPLC) Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for analyzing Mazipredone hydrochloride and its impurities. iajps.com The development and validation of specific HPLC methods are critical for obtaining reliable and reproducible results in research and quality control settings. researchgate.netnih.gov These methods are essential for elucidating the degradation pathways and impurity profiles of the drug. nih.gov For instance, research has focused on developing stability-indicating HPLC methods to separate Mazipredone from its degradation products formed under stress conditions like acidic or alkaline hydrolysis and oxidation. nih.govresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the predominant mode used for the analysis of this compound. nih.gov This technique employs a non-polar stationary phase and a polar mobile phase. The choice of stationary phase, particularly the column, is critical for achieving effective separation. For Mazipredone analysis, both octadecyl (C-18) and octyl (C-8) bonded silica (B1680970) columns have been successfully utilized. nih.gov

Table 1: Comparison of Typical C-18 and C-8 HPLC Column Properties

| Property | C-18 Column | C-8 Column | Reference |

|---|---|---|---|

| Bonded Phase | Octadecylsilane | Octylsilane | sigmaaldrich.com |

| Carbon Chain Length | 18 carbons | 8 carbons | hawach.com |

| Hydrophobicity | Higher | Lower | hawach.com |

| Retention | Generally more retentive, especially for non-polar compounds. | Less retentive, can lead to shorter analysis times. | sepscience.comsigmaaldrich.com |

| Typical Carbon Load | ~12% | ~7.5% | sigmaaldrich.com |

| Primary Application | General purpose, suitable for a wide range of analytes including pharmaceuticals and natural products. | Suitable for moderately hydrophobic analytes or when faster separations are needed. | sepscience.comhawach.com |

Both isocratic and gradient elution techniques have been applied in the HPLC analysis of this compound. nih.gov

Isocratic Elution: In this method, the composition of the mobile phase remains constant throughout the analysis. liberty.edu It is a simpler and often more robust approach, suitable for separating compounds with similar retention characteristics. researchgate.net

Gradient Elution: This technique involves changing the mobile phase composition during the run, typically by increasing the proportion of the stronger organic solvent. liberty.edu Gradient elution is particularly powerful for analyzing complex samples containing compounds with a wide range of polarities, such as a parent drug and its various degradation products. chromatographyonline.com It allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for earlier eluting peaks. liberty.edu

For the separation of Mazipredone and its numerous impurities, various isocratic and gradient systems have been developed. nih.gov These systems often use mobile phases consisting of aqueous buffers like ammonium (B1175870) acetate (B1210297) combined with organic modifiers such as methanol (B129727) and acetonitrile. nih.govresearchgate.net The ability to use gradient elution is crucial for developing a comprehensive impurity profile of Mazipredone. researchgate.net

Table 2: Example HPLC Systems for Mazipredone Analysis

| Technique | Column Types | Mobile Phase Components | Elution Mode | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | C-18, C-8 | Aqueous Ammonium Acetate, Methanol, Acetonitrile | Isocratic and Gradient | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. japsonline.com UPLC technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, leads to a dramatic increase in separation efficiency. japsonline.comwaters.com

While specific UPLC methods for this compound are not extensively detailed in the provided search results, the technique is ideally suited for its analysis. The complexity of Mazipredone's impurity and degradation profile, with as many as 15 identified related substances, demands high-resolution separation techniques. nih.gov UPLC can significantly reduce analysis run times compared to HPLC, from over 30 minutes to under 10 minutes in some cases, while improving the separation of closely eluting peaks. japsonline.com This efficiency is highly beneficial for routine quality control and stability monitoring programs, allowing for higher sample throughput without compromising data quality. japsonline.comwaters.com The principles of UPLC make it a powerful tool for resolving complex mixtures, such as those encountered in the forced degradation studies of this compound. japsonline.comnih.gov

Spectroscopic and Spectrometric Characterization Methods

While chromatography separates the components of a mixture, spectroscopic and spectrometric techniques are required for their definitive identification and structural characterization.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions and is indispensable for the structural elucidation of unknown compounds. rroij.comresearchgate.net Its high sensitivity and specificity make it an essential tool in pharmaceutical analysis for identifying impurities and degradation products, even at trace levels. researchgate.netscispace.com

In the research of this compound, hyphenated techniques, particularly HPLC coupled with mass spectrometry (HPLC-MS), have been instrumental. nih.gov By coupling the separation power of HPLC with the detection and identification capabilities of MS, researchers can analyze the complex mixtures resulting from synthesis or degradation studies. scispace.com

Specifically, HPLC with Atmospheric Pressure Chemical Ionization-Mass Spectrometry (HPLC-APCI-MS) has been used to identify 15 impurities and degradation products of Mazipredone. nih.govresearchgate.net The mass spectrometer provides the molecular weight of the eluting compounds. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where ions are fragmented to create a characteristic pattern that helps deduce the molecule's structure. rroij.comsemanticscholar.org This approach is critical for characterizing novel impurities that lack reference standards, providing the necessary data to propose a chemical structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diode-Array Detection

UV-Vis spectroscopy is a fundamental technique in pharmaceutical analysis for the quantification of substances that absorb light in the ultraviolet and visible regions. shimadzu.com The principle is based on the Lambert-Beer law, which states that absorbance is proportional to the concentration of the absorbing species. shimadzu.com

When coupled with High-Performance Liquid Chromatography (HPLC), a UV-Vis detector can monitor the elution of compounds from the column. hitachi-hightech.com A Diode-Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is an advanced type of UV-Vis detector that can acquire an entire spectrum simultaneously across a wide range of wavelengths. hitachi-hightech.comscioninstruments.com This capability is highly advantageous for method development, peak purity analysis, and identification of co-eluting components. shimadzu.comscioninstruments.com The ability to compare the UV spectra of an unknown peak with that of a reference standard provides a higher degree of confidence in peak identification. shimadzu.com

Comparison of UV-Vis and DAD/PDA Detectors:

| Detector Type | Principle | Advantages |

| UV-Vis Detector | Measures absorbance at a single or a few pre-selected wavelengths. hitachi-hightech.com | High sensitivity at the selected wavelength. shimadzu.eu |

| Diode-Array Detector (DAD/PDA) | Uses a photodiode array to capture a full UV-Vis spectrum for each point in the chromatogram. hitachi-hightech.comscioninstruments.com | Provides spectral information for peak identification and purity assessment; allows for multi-wavelength analysis in a single run. shimadzu.comscioninstruments.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. wikipedia.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.org For a complex molecule like this compound, ¹H and ¹³C NMR are essential for confirming its intricate steroid-based structure.

NMR spectra are unique to a specific compound, acting as a "fingerprint" for identification. wikipedia.org In the context of pharmaceutical research, solid-state NMR (ssNMR) can also be employed to characterize the solid forms of active pharmaceutical ingredients (APIs), such as polymorphs, which can have different physical properties. fsu.edu For hydrochloride salts like this compound, ³⁵Cl ssNMR can be a particularly useful tool for differentiating between various solid forms. fsu.edu

Method Development and Validation for Research-Grade Purity and Impurity Analysis

The development and validation of analytical methods are critical to ensure that the data generated for this compound are reliable, accurate, and reproducible. ijrar.org This process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netijpras.com The goal is to establish a method that can accurately quantify the purity of the drug substance and detect and quantify any impurities. scispace.comunr.edu.ar

Specificity, or selectivity, is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netnih.gov Demonstrating specificity is a crucial part of method validation.

For impurity analysis of Mazipredone, a specificity study would involve chromatographing the pure drug substance, a mixture of known impurities, and the drug substance spiked with these impurities. researchgate.net The method is considered specific if it can resolve the main component from all potential impurities, demonstrating that the presence of these impurities does not interfere with the accurate measurement of the analyte. researchgate.net Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, heat, light, and oxidation, are also performed to demonstrate that the method can separate the drug from its degradation products. researchgate.net

Molecular and Mechanistic Studies of Mazipredone Hydrochloride Preclinical in Vitro and Theoretical

Receptor Binding and Molecular Interaction Studies (in vitro)

The interaction of Mazipredone (B1676231) hydrochloride with its primary target, the glucocorticoid receptor (GR), and its subsequent influence on cellular signaling pathways have been investigated through in vitro studies.

Glucocorticoid Receptor Interactions (in vitro)

The binding affinity of a glucocorticoid to the glucocorticoid receptor is a key determinant of its potency. In vitro studies comparing various glucocorticoids have established that the affinity for the GR can vary significantly among different compounds. For instance, synthetic progestins with a pregnane (B1235032) structure, such as megestrol acetate (B1210297) and medroxyprogesterone acetate, have demonstrated considerable binding affinity to the glucocorticoid receptor, with relative receptor binding affinities of 46% and 42% respectively, compared to dexamethasone (defined as 100%). The naturally occurring glucocorticoid, cortisol, exhibits a lower relative binding affinity of 25%. While specific quantitative data for the relative binding affinity of Mazipredone hydrochloride was not available in the reviewed literature, its classification as a synthetic glucocorticoid implies that it functions through binding to this receptor. The structure of glucocorticoids, including the presence and orientation of functional groups, plays a critical role in their binding affinity and subsequent biological activity.

Cellular Pathway Modulation at the Molecular Level (in vitro, non-human derived systems)

Glucocorticoids are known to modulate various cellular signaling pathways, primarily through their interaction with the glucocorticoid receptor, which then acts as a ligand-activated transcription factor. One of the key pathways influenced by glucocorticoids is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in processes such as inflammation and fibrosis. In vitro studies on human lung fibroblasts have shown that glucocorticoids like budesonide, dexamethasone, and hydrocortisone can significantly inhibit the production of TGF-β1 and TGF-β2. This inhibition occurs at the mRNA level and is associated with a reduction in the nuclear localization of the c-Jun component of the AP-1 transcription factor complex, without affecting Smad proteins.

Another critical signaling pathway modulated by glucocorticoids is the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response. Activation of the glucocorticoid receptor can lead to the inhibition of NF-κB activity, thereby downregulating the expression of pro-inflammatory genes. While direct in vitro studies on the effect of this compound on these specific pathways were not found, its action as a glucocorticoid suggests it likely shares these modulatory capabilities.

Enzyme Inhibition and Activation Studies (in vitro)

The interaction of steroids with cellular enzymes is an important aspect of their pharmacological profile.

Inhibition of Metal Ion-Stimulated Heart Membrane ATPase

Certain steroids, particularly cardiotonic steroids like digoxin and ouabain, are known to be specific inhibitors of the Na+/K+-ATPase enzyme, also known as the sodium pump, in cardiac muscle. This inhibition leads to an increase in intracellular calcium, resulting in a positive inotropic effect on the heart. The binding of these steroids to Na+/K+-ATPase can also trigger intracellular signaling cascades independent of ion pumping. While the inhibitory effects of cardiotonic steroids on heart membrane ATPase are well-documented, the reviewed literature did not provide any evidence of this compound or other glucocorticoids exhibiting a similar inhibitory action on this specific enzyme.

Molecular Degradation Product Interactions (in vitro Chemical-Biological Interface)

The degradation of a drug can lead to the formation of new molecules with their own biological activities.

Steroid-Glyoxal Complex Formation and Protein Binding (in vitro chemical interaction)

The chemical structure of corticosteroids, particularly those with a 20-keto-21-hydroxyl side chain, can undergo base-catalyzed autooxidation to form steroid-glyoxals (21-aldehyde derivatives). There is also evidence for the formation of a glyoxal side chain at the C-17 position of steroids. Glyoxal and methylglyoxal are reactive dicarbonyl compounds known to react with the guanidinium group of arginine residues in proteins, forming cyclic adducts in what is known as the imidazole reaction. This modification can alter the structure and function of proteins.

Studies on the degradation of Mazipredone have shown that it undergoes hydrolytic and oxidative degradation, leading to the identification of 15 different impurities and degradation products. While the specific structures of all these degradation products were not detailed in the available literature, the potential for the formation of reactive species like steroid-glyoxals exists. For other glucocorticoids, such as mometasone furoate, it has been shown that a degradation product can retain significant binding affinity for the glucocorticoid receptor. Furthermore, studies with prednisolone (B192156) have indicated that it can affect the levels of methylglyoxal in biological systems. However, direct in vitro evidence of this compound forming specific steroid-glyoxal complexes and their subsequent binding to proteins is not yet available in the scientific literature. Further research is needed to characterize the degradation products of Mazipredone and their potential for protein adduction.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling encompass a range of theoretical methods used to study the structure, properties, and interactions of molecules. For a complex steroidal compound like this compound, these techniques are invaluable for predicting its physicochemical properties, mechanism of action, and potential metabolic fate without direct experimentation. By simulating molecular behavior, researchers can build a comprehensive profile of the drug, guiding further preclinical and clinical development.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These methods provide detailed information on electron distribution, molecular orbital energies, and electrostatic potential, which are fundamental to a molecule's reactivity and intermolecular interactions.

While specific DFT studies on this compound are not extensively published, the methodology is widely applied to related glucocorticoids rsc.orgmdpi.com. Such calculations for Mazipredone would reveal key electronic properties:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability tandfonline.com. A smaller gap suggests the molecule is more reactive.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface identifies the positive, negative, and neutral regions of the molecule. This is critical for understanding how Mazipredone interacts with water, amino acid residues in a receptor's binding pocket, and other biological molecules.

Atomic Charges: Calculating the partial charges on each atom helps to pinpoint nucleophilic and electrophilic sites, offering clues about its metabolic susceptibility and the nature of its binding interactions.

For instance, DFT analysis performed on other glucocorticoids like dexamethasone helps to rationalize their binding affinity and stability within biological systems tandfonline.com. Applying these methods to Mazipredone would provide a theoretical foundation for its observed biological activity and degradation patterns.

Molecular Docking and Dynamics Simulations

To understand how this compound exerts its therapeutic effect, it is essential to study its interaction with its biological target, the glucocorticoid receptor (GR). Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For Mazipredone, docking studies would place the molecule into the ligand-binding domain of the GR. Studies on similar glucocorticoids, such as dexamethasone and prednisolone, have successfully used docking to model their binding poses within the GR, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex tandfonline.comfrontiersin.org. The binding energy, calculated as a docking score, provides an estimate of the binding affinity rsc.orgtandfonline.com.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to observe the dynamic behavior of the Mazipredone-GR complex over time in a simulated physiological environment rsc.org. These simulations provide insights into the stability of the binding pose and the conformational changes induced in the receptor upon ligand binding researchgate.net. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms over time, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues, highlighting which parts of the receptor are most affected by ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between Mazipredone and the GR, which are critical for binding affinity and specificity.

MD simulations on GR complexes with various agonists have shown how different ligands can induce distinct conformational changes, which helps to explain their varying efficacies frontiersin.org. Such simulations for Mazipredone would be crucial for a detailed understanding of its mechanism of action at the molecular level.

Computer-Aided Structural Elucidation (e.g., Mass Spectra Simulation)

The identification and structural characterization of impurities and degradation products are critical aspects of pharmaceutical analysis. Computer-aided structural elucidation integrates experimental data, primarily from mass spectrometry (MS), with computational tools to determine the exact chemical structure of unknown compounds nih.gov.

A pivotal study on this compound utilized high-performance liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (HPLC-(APCI)-MS) to identify 15 impurities and degradation products formed under hydrolytic and oxidative stress conditions nih.gov.

In a computer-assisted workflow, the process typically involves:

Experimental Data Acquisition: The mass spectrometer provides the accurate mass of the molecular ion ([M+H]+ or [M-H]−) and a fragmentation pattern (MS/MS spectrum) for each unknown compound nih.gov.

Molecular Formula Generation: The high-resolution mass of the parent ion is used to generate a list of possible elemental compositions.

In Silico Fragmentation: Computational software is used to generate theoretical fragmentation patterns for candidate structures. These programs simulate the bond cleavages that occur in the mass spectrometer.

Spectral Matching: The experimental MS/MS spectrum is compared against the simulated spectra. A high degree of similarity provides strong evidence for the proposed structure. This approach is particularly powerful for differentiating between isomers, which have the same mass but different fragmentation patterns mdpi.comresearchgate.net.

This combination of experimental MS data with computational simulation is essential for the unambiguous structural elucidation of the novel byproducts formed during Mazipredone's synthesis or degradation nih.gov.

Computational Profiling of Degradation Products: Molecular Interaction Predictions

Once the structures of degradation products are identified, it is imperative to assess their potential biological activity and toxicity tandfonline.com. Computational (in silico) toxicology and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling provide a rapid, cost-effective method to predict the safety risks associated with these compounds before undertaking extensive experimental testing mdpi.com.

The degradation of Mazipredone can lead to the formation of various related substances nih.gov. These compounds can be computationally profiled to predict their interactions with a wide range of biological targets. This profiling can include:

Toxicity Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models and other predictive software, each degradation product can be screened for potential toxicities such as mutagenicity (e.g., Ames test prediction), carcinogenicity, hepatotoxicity, and cardiotoxicity tandfonline.commdpi.com.

Off-Target Interaction: The structures can be docked against a panel of known receptors, ion channels, and enzymes to predict potential off-target interactions that could lead to adverse effects.

Metabolic Stability: Computational models can predict the metabolic fate of the degradation products, identifying which are likely to be cleared quickly and which might persist and accumulate in the body.

This predictive profiling helps to flag degradation products that may pose a safety concern, prioritizing them for further experimental toxicological evaluation as mandated by regulatory guidelines nih.gov.

| Compound Type | Description |

|---|---|

| Starting Material Impurity | 21-chloro-11β,17α-dihydroxypregna-1,4-diene-3,20-dione |

| Intermediate Impurity | 11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione (Prednisolone) |

| By-product | 21-acetoxy-11β,17α-dihydroxypregna-1,4-diene-3,20-dione (Prednisolone acetate) |

| By-product | 11β-hydroxy-21-(4-methyl-1-piperazinyl)pregna-1,4,17(20)-triene-3-one |

| Degradation Product (Hydrolytic) | 17α,21-dihydroxypregna-1,4-diene-3,11,20-trione |

| Degradation Product (Hydrolytic) | 11β,17α-dihydroxy-3,20-dioxopregna-1,4-dien-21-al |

| Degradation Product (Oxidative) | 11β,17α-dihydroxy-3-oxoandrosta-1,4-diene-17β-carboxylic acid |

| Degradation Product | Additional uncharacterized degradation products and impurities were also reported. |

Structure Activity Relationship Sar Investigations of Mazipredone Hydrochloride and Its Analogs

Design and Synthesis of Structure-Activity Probes

The design of mazipredone (B1676231) originates from a broader effort to modify the C21 side chain of corticosteroids. Traditionally, a hydroxyl group at C21 is considered important for the anti-inflammatory activity of glucocorticoids like prednisolone (B192156). The design strategy leading to compounds like mazipredone involves replacing this hydroxyl group with various nitrogen-containing functions to explore the impact on biological activity. ethernet.edu.et The core idea is to probe the tolerance of glucocorticoid receptors and other biological targets for bulky, basic substituents at this position.

The synthesis of mazipredone involves a multi-step process starting from a suitable corticosteroid precursor, such as prednisolone. A common synthetic route involves the tosylation of the C21-hydroxyl group of the prednisolone backbone. This creates a reactive intermediate, prednisolone-21-tosylate. This intermediate can then undergo nucleophilic substitution with an appropriate amine. In the case of mazipredone, the nucleophile is 1-methylpiperazine (B117243). The final step typically involves conversion to the hydrochloride salt to improve solubility and stability. jcchems.com

The design of further structural probes for SAR studies would logically follow this synthetic strategy, utilizing a variety of amines to create a library of analogs. These probes could be designed to investigate several structural questions:

Impact of the Piperazine (B1678402) Ring: Replacing the 1-methylpiperazine with other cyclic or acyclic amines to determine the importance of the ring structure and its basicity.

Role of the N-Methyl Group: Synthesizing analogs with different N-alkyl substituents (e.g., ethyl, propyl) or an unsubstituted piperazine to assess the steric and electronic contribution of the methyl group.

Modifications to the Steroid Core: Creating derivatives with alterations to the pregnane (B1235032) skeleton, such as fluorination at the C9 position or methylation at C16, which are known to modulate glucocorticoid activity in other corticosteroids. sci-hub.se

Correlating Structural Modifications with in vitro Biological Responses

The primary biological response of interest for mazipredone and its analogs is glucocorticoid and anti-inflammatory activity. ethernet.edu.et SAR studies correlate specific structural features with outcomes in in vitro assays, such as receptor binding affinity or inhibition of inflammatory mediators.

A key structural comparison is between mazipredone and its parent compound, prednisolone. The replacement of the 21-hydroxyl group with the 21-(4-methyl-1-piperazinyl) moiety is the defining modification. Research has shown that this substitution does not abolish activity; in fact, mazipredone hydrochloride demonstrates marked glucocorticoid and anti-inflammatory effects. ethernet.edu.et In one comparative in vitro study using an anaphylactic shock model in guinea pigs, mazipredone showed a better protective action than prednisolone hemisuccinate when administered intravenously. ethernet.edu.et

This finding is significant because it challenges the classical requirement of a 21-hydroxyl group for potent activity and highlights that nitrogen-containing functions are well-tolerated at this position. The basic nitrogen of the piperazine ring imparts distinct physicochemical properties compared to the neutral hydroxyl group of prednisolone, influencing solubility, tissue distribution, and receptor interaction.

| Compound | C21 Substituent | Key Structural Difference | Relative in vitro Activity |

| Prednisolone | -OH | Parent compound with C21 hydroxyl group | Baseline |

| Mazipredone | -CH₂-(1-methylpiperazinyl) | Replacement of OH with a basic heterocyclic amine | Marked glucocorticoid and anti-inflammatory activity; superior to prednisolone in some models. ethernet.edu.et |

| 21-Piperidino Analog | -CH₂-(piperidinyl) | A related 21-amino derivative | Reported to be biologically active. ethernet.edu.et |

This table illustrates the correlation between C21 side-chain modifications and biological activity, based on available research findings.

Impact of Steroidal Skeleton Modifications on Molecular Interactions

A-Ring: The Δ¹,⁴-diene system in Ring A of mazipredone, identical to that in prednisolone, is known to flatten the A-ring. This conformational change enhances glucocorticoid activity and reduces the mineralocorticoid (salt-retaining) effects compared to a hydrocortisone-like scaffold. iiab.me

B-Ring and C-Ring: The 11β-hydroxyl group is crucial for glucocorticoid activity, as it is believed to form a key hydrogen bond with the glucocorticoid receptor. mdpi.com Mazipredone retains this essential feature.

D-Ring and C17 Side Chain: The 17α-hydroxyl group and the C20-keto group are also vital for receptor binding and activity. The bulky 21-(4-methyl-1-piperazinyl)acetyl side chain of mazipredone extends from the C17 position. The ability of the glucocorticoid receptor to accommodate this large, basic substituent, while maintaining or even enhancing activity in some contexts, suggests that the binding pocket in this region is relatively unconstrained and may possess sites that interact favorably with such groups. ethernet.edu.etnih.gov

The interaction of steroids with cell membranes is also recognized as a potential mechanism for non-genomic effects. nih.gov The introduction of the basic and more polar piperazinyl group in mazipredone, compared to the simple hydroxyl in prednisolone, would significantly alter its interaction with the phospholipid bilayers of cell membranes, though specific studies on this aspect are limited. nih.gov

Heterosteroid Research in Relation to this compound

Heterosteroid research involves the synthesis and biological evaluation of steroids where carbon atoms have been replaced by heteroatoms such as nitrogen, oxygen, or sulfur. ethernet.edu.et This field aims to develop novel therapeutic agents with unique biological profiles. Mazipredone is a prime example of a clinically relevant heterosteroid where a heteroatom is introduced in the side chain. ethernet.edu.et

The research into 21-amino and 21-piperazino corticosteroid derivatives, including mazipredone, is a specific sub-field of heterosteroid chemistry. ethernet.edu.et These studies have demonstrated that replacing the C21-hydroxyl group with a nitrogen function is a viable strategy for creating active anti-inflammatory agents. The nitrogen atom and its substituents can influence the compound's polarity, basicity, and hydrogen bonding capacity, leading to different pharmacokinetic and pharmacodynamic properties compared to traditional corticosteroids.

Research on other heterosteroids provides context for the findings with mazipredone. For instance, the introduction of nitrogen atoms directly into the steroid nucleus (azasteroids) has been explored for various therapeutic purposes, including antimicrobial and anti-neoplastic activities. ethernet.edu.et While mechanistically different, this broader research underscores the principle that the steroid scaffold is highly amenable to the introduction of heteroatoms, often resulting in compounds with retained or novel biological activities. The success of mazipredone encourages further exploration of heterosteroidal modifications to develop drugs with improved therapeutic indices. ethernet.edu.et

Q & A

Q. How can computational modeling improve the formulation of this compound for enhanced bioavailability?

- Methodological Answer : Apply molecular dynamics simulations to predict interactions with excipients (e.g., cyclodextrins). Validate with dissolution testing using USP Apparatus II (50 rpm, 37°C). Optimize particle size distribution (<10 µm) via jet milling and characterize using SEM and BET surface area analysis. Compare bioavailability in crossover studies using AUC₀–24 and Cₘₐₓ metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.